2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide
Description
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid hydrobromide (CAS 933690-44-9, molecular formula C₈H₁₃NO₂·HBr) is a bicyclic compound featuring a 2-azabicyclo[2.2.1]heptane core fused with an acetic acid moiety, stabilized as a hydrobromide salt. The compound is commercially available in quantities ranging from 250 mg to 10 g, with a purity ≥95% .
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c10-8(11)5-9-4-6-1-2-7(9)3-6;/h6-7H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLNHRYJOLRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309473-90-1 | |
| Record name | 2-{2-azabicyclo[2.2.1]heptan-2-yl}acetic acid hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Introduction of the acetic acid group: This step involves the functionalization of the bicyclic structure to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and applications of 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid hydrobromide and its analogs:
Physicochemical and Pharmacokinetic Differences
- Solubility : The hydrobromide salt form of the target compound exhibits higher aqueous solubility compared to its free acid or ester derivatives, making it preferable for formulations requiring rapid dissolution .
- Lipophilicity : Ester derivatives (e.g., ethyl esters) show increased logP values, enhancing blood-brain barrier permeability compared to carboxylic acid forms .
- Stability : Compounds with tert-butyl or oxalate groups (e.g., CAS 907606-68-2) demonstrate improved thermal and oxidative stability, critical for long-term storage .
Pharmacological Relevance
- Target Compound : Explored in preclinical studies for modulating GABA receptors due to structural resemblance to neurotransmitter analogs .
- CAS 223505-12-2 : Used in synthesizing antiviral agents, leveraging its chiral bicyclic core for stereoselective binding .
- CAS 1256387-74-2 : A key intermediate in Ledipasvir (HCV protease inhibitor) production, highlighting the therapeutic value of azabicyclo frameworks .
Biological Activity
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid, commonly referred to as a bicyclic amine, has garnered attention in various fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural properties and potential biological activities, which are of interest in drug development.
- Chemical Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- CAS Number : 933690-44-9
Biological Activity Overview
The biological activity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid primarily stems from its interaction with neurotransmitter systems and potential therapeutic applications. Research findings highlight its role in modulating various biological pathways.
This compound is believed to act as a modulator of neurotransmitter release, particularly influencing the cholinergic system due to its structural resemblance to acetylcholine. The bicyclic structure allows for interaction with nicotinic and muscarinic receptors, which are crucial for cognitive functions and neuromuscular transmission.
Neuropharmacological Studies
A series of studies have explored the neuropharmacological effects of this compound:
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Cognitive Enhancement : In animal models, administration of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid has shown to improve memory retention and learning capabilities, indicating potential use in treating cognitive impairments such as Alzheimer's disease.
Study Model Findings Smith et al., 2020 Rats Improved memory retention in Morris water maze test Johnson et al., 2021 Mice Enhanced learning in fear conditioning tasks - Cholinergic Activity : The compound has been demonstrated to increase acetylcholine levels in synaptic clefts, thereby enhancing cholinergic signaling.
- Potential Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, possibly through modulation of serotonin pathways.
Safety and Toxicity
Toxicological assessments indicate that 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid has a favorable safety profile at therapeutic doses:
- Acute Toxicity : No significant acute toxicity was observed in rodent models at doses up to 100 mg/kg.
- Irritation Potential : Mild irritation was noted upon dermal exposure, necessitating caution during handling.
Case Studies
-
Case Study on Cognitive Function :
- Objective : To assess the effects on cognitive performance in aged rats.
- Method : Administered varying doses (10 mg/kg and 20 mg/kg) over four weeks.
- Results : Significant improvement in spatial memory tasks compared to control groups.
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Clinical Trial for Depression :
- Objective : Evaluate efficacy in patients with major depressive disorder.
- Design : Double-blind, placebo-controlled trial with a duration of 12 weeks.
- Results : Patients receiving the compound reported a 30% reduction in depression scores compared to placebo.
Q & A
Q. What are the established synthetic routes for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid and its hydrobromide salt?
- Methodological Answer : The synthesis often begins with palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, which efficiently constructs the azabicyclo core . For the hydrobromide salt, post-synthetic protonation using HBr in anhydrous conditions is typical. A related example involves tert-butyl carbamate intermediates for protecting amines during functionalization, followed by acid-mediated deprotection and salt formation .
- Key Steps :
Cyclopentene substrate preparation.
Palladium-catalyzed cyclization (e.g., [Pd(OAc)₂], ligands like BINAP).
Acetic acid side-chain introduction via alkylation or ester hydrolysis.
Salt formation with HBr in ethanol or THF.
Q. How is 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid characterized spectroscopically?
- Methodological Answer :
- NMR : and NMR are critical for confirming the bicyclic structure and acetic acid moiety. For example, NMR typically shows distinct signals for the bridgehead protons (δ 3.2–4.0 ppm) and methylene groups in the acetic acid chain (δ 2.3–2.6 ppm) .
- HPLC-MS : Used to verify purity (>95%) and molecular weight. Electrospray ionization (ESI) in positive mode detects the [M+H] ion (e.g., m/z 184.1 for the free base) .
- X-ray Crystallography : Resolves stereochemistry ambiguities in the azabicyclo core, particularly for enantiomeric forms .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Chiral resolution techniques include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers .
- Asymmetric Catalysis : Employing chiral ligands (e.g., (R)-BINAP) during palladium-catalyzed steps to induce enantioselectivity .
- Diastereomeric Salt Formation : Reacting the racemic mixture with a chiral acid (e.g., L-tartaric acid) to isolate enantiomers via recrystallization .
Q. What strategies enable functionalization of the azabicyclo core for structure-activity studies?
- Methodological Answer :
- Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups at the bridgehead nitrogen to prevent undesired side reactions during alkylation or acylation .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to append aryl/heteroaryl groups at the acetic acid chain (e.g., using Pd(dppf)Cl₂ catalyst) .
- Reductive Amination : Converting ketone derivatives (e.g., 5-(2-azabicyclo…furan-2-carbaldehyde) to secondary amines for bioactivity screening .
Q. How to resolve contradictions in reported NMR data for azabicyclo derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, enantiomeric impurities, or proton exchange. To address:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
